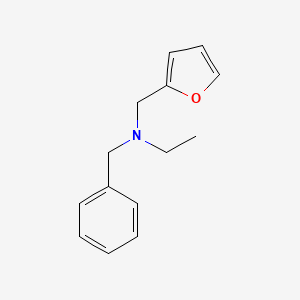

N-benzyl-N-(furan-2-ylmethyl)ethanamine

Description

Significance of Tertiary Amines in Contemporary Organic Chemistry and Material Sciences

Tertiary amines are a class of organic compounds where a nitrogen atom is bonded to three carbon-containing groups. fiveable.me This structure imparts unique chemical properties that make them invaluable in a multitude of applications. numberanalytics.com They are widely recognized as versatile building blocks in organic synthesis, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. amerigoscientific.comnumberanalytics.com

In the realm of catalysis, tertiary amines are frequently employed as organocatalysts, facilitating a range of chemical transformations. numberanalytics.comamerigoscientific.com Their basicity and nucleophilicity are fundamental to their catalytic activity. numberanalytics.com In materials science, tertiary amines are integral to the synthesis of various polymers, including polyamides and polyurethanes, which have widespread applications in textiles, electronics, and aerospace industries. numberanalytics.com The presence of a tertiary amine in a molecule can significantly influence its physical and chemical properties, including its reactivity and solubility. ashp.org

Table 1: Key Roles of Tertiary Amines

| Role | Description | Examples of Applications |

|---|---|---|

| Building Blocks | Serve as intermediates in the synthesis of more complex molecules. | Pharmaceuticals, agrochemicals, dyes. amerigoscientific.comnumberanalytics.com |

| Catalysts | Act as organocatalysts in various chemical reactions. | Hydrogenation, cross-coupling reactions. numberanalytics.comamerigoscientific.com |

| Polymer Synthesis | Used in the creation of polymers with diverse applications. | Polyamides, polyurethanes. numberanalytics.com |

| Biologically Active Molecules | Form the core of many natural and synthetic bioactive compounds. | Neurotransmitters, various medications. numberanalytics.com |

Strategic Incorporation of Furan (B31954) and Benzyl (B1604629) Moieties in Advanced Molecular Design

The strategic inclusion of specific functional groups is a cornerstone of modern molecular design, aimed at tailoring the properties of a compound for a particular purpose. The furan and benzyl moieties in N-benzyl-N-(furan-2-ylmethyl)ethanamine are prime examples of such strategic design elements.

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. numberanalytics.com This structural motif is found in numerous biologically active compounds and is considered a significant "pharmacophore" in medicinal chemistry. ijabbr.comwisdomlib.org Furan derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comwisdomlib.orgutripoli.edu.ly Its presence in a molecule can enhance binding to biological targets and influence the compound's metabolic stability. ijabbr.com The furan nucleus is a versatile scaffold for developing new therapeutic agents. ijabbr.com

Overview of Key Research Domains for this compound within Chemical Research

Given the functional groups present in this compound, several key research domains can be identified as potential areas of investigation for this compound. The combination of a tertiary amine with furan and benzyl groups suggests a multifaceted research potential.

One primary area of interest is likely to be in medicinal chemistry and drug discovery . The furan moiety is a well-known pharmacophore, and its combination with a tertiary amine—a common feature in many bioactive molecules—could lead to the development of new therapeutic agents. numberanalytics.comijabbr.com Research could focus on evaluating the compound for various biological activities, such as antimicrobial, antifungal, or anticancer properties. ijabbr.comutripoli.edu.ly

Another significant research avenue is in the field of synthetic chemistry and catalysis . The tertiary amine structure suggests potential applications as an organocatalyst or as a ligand in transition metal catalysis. numberanalytics.comamerigoscientific.com Researchers might explore its efficacy in promoting various organic reactions. Furthermore, the synthesis of this compound itself presents a chemical challenge. A plausible synthetic route would involve the N-alkylation of the secondary amine, N-benzyl-1-(furan-2-yl)methanamine, with an ethyl halide. jst.go.jpresearchgate.net The optimization of this synthesis would be a valuable research endeavor.

Table 2: Potential Research Areas for this compound

| Research Domain | Focus of Investigation | Rationale |

|---|---|---|

| Medicinal Chemistry | Evaluation of biological activity (e.g., antimicrobial, anticancer). | The furan moiety is a known pharmacophore. ijabbr.comwisdomlib.orgutripoli.edu.ly |

| Synthetic Chemistry | Development of efficient synthetic routes and use as a catalyst. | Tertiary amines are valuable in synthesis and catalysis. numberanalytics.comamerigoscientific.comtandfonline.com |

| Materials Science | Use as a monomer or additive in polymer synthesis. | Furan-containing compounds can be used to create novel polymers. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-(furan-2-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-2-15(12-14-9-6-10-16-14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBDQVHLHKNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for N Benzyl N Furan 2 Ylmethyl Ethanamine

Established and Emerging Strategies for the Construction of the N-benzyl-N-(furan-2-ylmethyl)ethanamine Scaffold

The synthesis of the target compound, this compound, can be achieved through several key disconnection approaches. These strategies primarily involve the formation of the crucial carbon-nitrogen bonds that define the tertiary amine scaffold.

Reductive Amination Protocols for the Formation of the Amine Linkage

Reductive amination is a highly effective and widely used method for synthesizing amines. studylib.net This process typically involves two main pathways to construct this compound. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. studylib.netmdpi.com

Pathway A involves the reaction of N-benzylethanamine with furfural (B47365). In this sequence, the primary amine functionality of N-benzylethanamine attacks the carbonyl carbon of furfural to form a hemiaminal, which then dehydrates to a Schiff base (iminium ion). Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, yields the final tertiary amine.

Pathway B starts with N-(furan-2-ylmethyl)ethanamine and benzaldehyde (B42025). Similar to the first pathway, the secondary amine reacts with benzaldehyde to form an iminium ion, which is then reduced to afford this compound.

The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield. psu.edu Heterogeneous catalysts like Rh/Al2O3 have been shown to be effective for the reductive amination of furfural. psu.edu While direct alkylation of amines can be difficult to control due to over-alkylation, reductive amination offers a high-yield alternative for creating primary, secondary, and tertiary amines. studylib.net The process is generally accepted to occur via the condensation of a carbonyl compound with an amine to form an imine, which is then hydrogenated. mdpi.com

A two-step, one-pot reductive amination process has been successfully applied to furanic aldehydes. mdpi.comresearchgate.net This involves the non-catalytic condensation of the aldehyde with a primary amine in a solvent like methanol (B129727), followed by the flow hydrogenation of the resulting imine over a catalyst such as a copper-aluminum mixed oxide (CuAlOx). mdpi.comresearchgate.net This method has proven effective for synthesizing various N-substituted 5-(hydroxymethyl)-2-furfuryl amines in excellent yields. mdpi.comresearchgate.net

| Starting Materials | Intermediate | Reducing Agent/Catalyst | Key Features |

|---|---|---|---|

| N-Benzylethanamine + Furfural | N-Benzyl-N-(furan-2-ylmethylene)ethanaminium | Sodium Borohydride, H₂/Pd/C, Rh/Al₂O₃ psu.edu | Sequential formation of C=N bond then reduction. |

| N-(Furan-2-ylmethyl)ethanamine + Benzaldehyde | N-(Furan-2-ylmethyl)-N-phenylethanaminium | H₂/Pd/C, CuAlOx mdpi.comresearchgate.netgoogle.com | High yield and selectivity under optimized conditions. psu.edugoogle.com |

Alkylation Reactions Utilizing Benzyl (B1604629) and Furan-2-ylmethyl Halide Precursors

The construction of the target amine can also be readily achieved through nucleophilic substitution reactions. This involves the stepwise alkylation of a primary amine precursor. The synthesis can commence from ethylamine (B1201723), which is first reacted with either a benzyl halide or a furan-2-ylmethyl halide.

For instance, the initial reaction of ethylamine with furan-2-ylmethyl chloride would yield N-(furan-2-ylmethyl)ethanamine. Subsequent alkylation of this secondary amine with benzyl bromide in the presence of a base to neutralize the HBr byproduct would furnish the desired this compound. Alternatively, the reaction order can be reversed, starting with the benzylation of ethylamine followed by reaction with the furan-based electrophile. Direct C-H alkylation of furans using alkyl iodides has also been demonstrated with palladium catalysts, offering a modern approach to creating alkyl-substituted furans. nih.gov

The reactivity of benzyl halides in alkylation reactions is well-established, often proceeding under mild conditions. organic-chemistry.orgnih.gov The choice of the halide (Cl, Br, I) can influence the reaction rate, and various catalytic systems, including palladium-based catalysts, can be employed to facilitate the coupling. organic-chemistry.orgnih.govrsc.org

| Amine Precursor | Alkylating Agent | Base | Key Features |

|---|---|---|---|

| N-Benzylethanamine | Furan-2-ylmethyl halide | Triethylamine, K₂CO₃ | Forms the second C-N bond on a secondary amine precursor. |

| N-(Furan-2-ylmethyl)ethanamine | Benzyl halide | Triethylamine, K₂CO₃ | Alternative sequence for forming the tertiary amine. |

| Ethylamine | 1. Benzyl halide 2. Furan-2-ylmethyl halide | Triethylamine, K₂CO₃ | Stepwise double alkylation of a primary amine. |

Multi-Component Reaction Approaches for Direct Synthesis of Substituted Amines

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like this compound in a single pot. researchgate.net An MCR approach could theoretically involve the condensation of benzaldehyde, ethylamine, and a suitable furan-containing component. Isocyanide-based MCRs, for example, are known for their high efficiency in creating diverse heterocyclic compounds. researchgate.net

Another potential MCR strategy involves the coupling of carbonyl compounds, amines, and an alcohol. For instance, a three-component coupling of a carbonyl compound, an amine, and methanol has been used to synthesize N-methylated tertiary amines. rsc.org A similar strategy could potentially be adapted for the synthesis of the target compound. These reactions are prized for their atom economy and operational simplicity, leading to the formation of structurally diverse products from simple starting materials. researchgate.net

Design and Synthesis of Advanced Precursors for this compound

Functionalization and Derivatization of Furan-2-ylmethanol Derivatives

The primary precursor from the furan (B31954) family is typically derived from furan-2-ylmethanol (furfuryl alcohol). This alcohol can be obtained from the reduction of furfural, a biomass-derived aldehyde. psu.eduresearchgate.net Furan-2-ylmethanol serves as a versatile building block. smolecule.com

To be used in alkylation reactions, the hydroxyl group of furan-2-ylmethanol must be converted into a better leaving group. This is commonly achieved by converting the alcohol to a furan-2-ylmethyl halide (e.g., chloride or bromide) using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The presence of the hydroxymethyl group enhances the reactivity of the furan derivative, making it a suitable precursor for further chemical transformations. smolecule.com The synthesis of various functionalized furan derivatives can also be achieved through methods involving 2-(furyl)carbene intermediates. chim.it

Reactivity and Preparation of Benzyl Halides and Related Electrophilic Reagents

Benzyl halides are key electrophilic precursors in many of the synthetic routes to the target amine. They are typically prepared from the corresponding toluenes via free-radical halogenation. A method utilizing LED light for illumination has been described as an environmentally friendly process with low cost and fewer impurities. google.com

Strategic Use of Ethanamine and Analogous Building Blocks in Amine Synthesis

The construction of this compound fundamentally relies on the use of ethanamine or its synthetic equivalents as a core building block. The synthesis can be approached through several strategic pathways, primarily centered around reductive amination and N-alkylation reactions.

A common and logical approach is the stepwise functionalization of an amine. For instance, the synthesis can commence from N-benzylethanamine, which is then reacted with furfural in a reductive amination process. In this key step, the amine and aldehyde first condense to form an intermediate iminium ion, which is subsequently reduced in situ to yield the final tertiary amine.

Alternatively, the synthesis can begin with the preparation of N-(furan-2-ylmethyl)ethanamine, followed by benzylation using a suitable agent like benzyl bromide or through another reductive amination step with benzaldehyde. A highly relevant precursor, the secondary amine N-benzyl-1-(furan-2-yl)methanamine, is readily synthesized through the reductive amination of furfural with benzylamine. scielo.br This reaction involves mixing the two starting materials, often in an alcohol solvent, to form the corresponding imine, which is then reduced using an agent like sodium borohydride to furnish the secondary amine. scielo.br To obtain the target compound, this secondary amine must then undergo ethylation, for example, by reaction with an ethyl halide or via reductive amination with acetaldehyde.

Optimization of Reaction Parameters and Pursuit of Sustainable Synthesis of this compound

Optimizing reaction conditions is paramount to achieving high yields and purity while minimizing byproducts and environmental impact. Key parameters include the choice of solvent, temperature, and the catalytic system, with a growing emphasis on developing sustainable and green synthetic protocols.

The choice of solvent plays a critical role in the synthesis of this compound, particularly in the reductive amination steps. Polar protic solvents like methanol and ethanol (B145695) are widely used as they effectively dissolve the reactants and are compatible with common reducing agents such as sodium borohydride. scielo.brgoogle.com The use of water-miscible solvents without the need to remove the water formed during imine formation has been shown to be an effective strategy in related N-benzylamine syntheses, simplifying the procedure. google.com In some reductive aminations of furan-based compounds, ethyl acetate (B1210297) has been employed as a solvent to inhibit the formation of tertiary amine by-products, thereby enhancing selectivity for the desired secondary amine intermediate. mdpi.com

Temperature control is essential for managing the reaction pathway. Imine formation is typically conducted at ambient temperatures (e.g., 24 °C) to allow for complete condensation before the reduction step. google.com The subsequent hydrogenation or reduction is often carried out at controlled temperatures, ranging from 0 °C to slightly elevated temperatures like 85 °C, depending on the catalyst and pressure used, to ensure selective reduction without degrading the furan ring. scielo.brgoogle.com

Kinetic studies, involving the monitoring of reactant consumption and product formation over time, are crucial for understanding the reaction mechanism and optimizing conditions. rsc.org For example, in related multi-component syntheses of tertiary amines, time-dependent analysis has been used to identify key intermediates and determine the optimal reaction duration for maximizing yield. rsc.org

| Reaction Stage | Typical Solvents | Typical Temperatures | Key Observations |

| Imine Formation | Methanol, Ethanol, THF | 24 - 80 °C | Water-miscible solvents are often preferred. google.com Microwave irradiation can significantly shorten reaction times. scielo.br |

| Reduction | Methanol, Ethanol, THF | 0 - 85 °C | Temperature depends on the reducing agent and catalyst. scielo.brgoogle.com Raney Nickel may require elevated temperatures and pressure. google.com |

Catalysis is central to the efficient synthesis of this compound. Reductive amination, a cornerstone of this synthesis, is frequently facilitated by transition metal catalysts.

Transition Metal Catalysis:

Nickel Catalysts: Raney nickel is a well-established catalyst for the hydrogenation of imines formed from furfural and various amines. google.com It has been successfully used in the synthesis of furfuryl secondary and tertiary amines under hydrogen pressure, demonstrating high efficiency and yielding products of high purity. google.comscirp.org

Palladium Catalysts: Palladium on carbon (Pd/C) is another widely used catalyst for the hydrogenation step in reductive aminations, often employed under atmospheric pressure of hydrogen. google.com It is effective for converting the imine intermediate to the corresponding saturated amine without affecting other functional groups.

Iridium Catalysts: Bifunctional iridium catalysts supported on sulfonic acid-functionalized silica (B1680970) have been explored for the reductive amination of furfural, showcasing the potential of combining metal centers with acidic sites to facilitate the reaction. mdpi.com

Rhodium and Molybdenum Catalysts: Bimetallic systems, such as Rh-Mo nanoparticles on N-doped carbon, have been designed for tandem reactions involving an initial oxidation followed by reductive amination, highlighting advanced catalyst design for multi-step syntheses in one pot. unive.it

The general mechanism for these metal-catalyzed hydrogenations involves the activation of hydrogen on the metal surface and its subsequent transfer to the C=N double bond of the imine intermediate.

Organocatalysis and Other Reagents: While transition metals are common, the reduction of the imine can also be achieved using stoichiometric hydride reagents like sodium borohydride (NaBH₄). scielo.br In this case, the reaction does not require a metal catalyst, and the initial condensation of the aldehyde and amine can be promoted by the reaction conditions themselves or by simple acid/base catalysis.

| Catalyst/Reagent | Precursors | Conditions | Yield | Reference |

| Raney Nickel | Furfural, Benzylamine | 85 °C, 100 atm H₂ | Excellent | google.com |

| Sodium Borohydride | Furfural, Benzylamine | Room Temp | High | scielo.br |

| Pd/C (10%) | Benzaldehyde, 1-Phenylethylamine | 24 °C, 1 atm H₂ | 89.5% (analogous) | google.com |

| Pt/C | p-Methoxyphenylacetone, Benzaldehyde | 0-60 °C | 85% (analogous) | google.com |

| [Rh-Mo]-N/C | Benzyl alcohol, Acetonitrile (B52724)/H₂ | 170 °C | 66% (analogous) | unive.it |

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve sustainability.

Renewable Feedstocks: A key principle is the use of starting materials derived from biomass. Furfural is a prime example, as it can be produced from the acid-catalyzed dehydration of xylose, a component of lignocellulosic biomass like corncobs. mdpi.comfrontiersin.org This positions the furan moiety of the target molecule as a bio-based component.

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for related preparations. For instance, the synthesis of the N-benzyl-1-(furan-2-yl)methanamine precursor was achieved in 30 minutes using microwave heating, compared to longer periods required for conventional heating. scielo.br

Atom Economy and Process Intensification: One-pot tandem reactions are a powerful tool for improving process efficiency. A notable example is the synthesis of secondary and tertiary amines from benzyl-type alcohols, where an initial catalytic oxidation to the aldehyde is followed by a reductive amination in the same vessel. unive.it In this innovative approach, acetonitrile serves as both the solvent and the source of the ethylamine group, showcasing high atom economy. unive.it

Safer Solvents and Reaction Conditions: The use of water as a reaction solvent is a cornerstone of green chemistry. researchgate.net While organic solvents are still common, research is moving towards aqueous-phase reactions. Furthermore, solvent-free methods, such as mechanochemical grinding using ball mills, are being developed for N-alkylation reactions, eliminating the need for volatile organic compounds (VOCs). mdpi.com

Recyclable Catalysts: The use of heterogeneous catalysts, such as metals supported on carbon or silica, is advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. mdpi.comunive.it

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of modern chemical manufacturing. mdpi.com

Reactivity Profiles and Transformative Chemistry of N Benzyl N Furan 2 Ylmethyl Ethanamine

Exploration of Electrophilic Aromatic Substitution and Ring-Opening Reactions on the Furan (B31954) Moiety

The furan moiety is a π-excessive five-membered aromatic heterocycle, which renders it significantly more reactive towards electrophiles than benzene. pearson.compearson.com The oxygen atom in the ring donates electron density, activating the carbon positions for electrophilic attack.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, furan preferentially reacts at the C2 (or α) position due to the superior stabilization of the cationic intermediate (the sigma complex) through resonance, which involves the lone pair of the oxygen atom. pearson.comquora.com For N-benzyl-N-(furan-2-ylmethyl)ethanamine, the furan ring is already substituted at the C2 position with the -(CH₂)-N(Et)(Bn) group. This alkyl substituent is generally considered to be weakly electron-donating, further activating the furan ring towards EAS. Consequently, electrophilic attack is strongly directed to the vacant C5 position, which is electronically and sterically favored.

Common electrophilic substitution reactions applicable to the furan ring in this molecule include:

Nitration: Using mild nitrating agents like acetyl nitrate at low temperatures can introduce a nitro group at the C5 position. youtube.com

Halogenation: Reactions with halogens (e.g., bromine in dioxane) would yield the 5-halo derivative. Milder conditions are necessary to prevent polyhalogenation or degradation. pearson.com

Sulfonation: Treatment with a pyridine-sulfur trioxide complex can lead to the formation of a sulfonic acid group at the C5 position. youtube.com

Friedel-Crafts Acylation: Acylation can be achieved using acid anhydrides or acyl chlorides with a mild Lewis acid catalyst, installing an acyl group at the C5 position.

The general mechanism for these substitutions involves the attack of the electrophile on the C5 position of the furan ring, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity.

Ring-Opening Reactions:

The furan ring is susceptible to ring-opening under acidic conditions. researchgate.netacs.org The process is typically initiated by the protonation of the furan ring, most favorably at the C2 or C5 position. acs.org This protonation disrupts the aromaticity and forms a reactive cationic intermediate. Nucleophilic attack by a solvent molecule, such as water, leads to the formation of hemiacetal-like intermediates which can undergo further transformations to yield 1,4-dicarbonyl compounds. researchgate.netacs.org The specific products formed are highly dependent on the reaction conditions and the nature of the substituents on the furan ring. For this compound, acidic conditions could lead to complex reaction mixtures due to the concurrent reactivity of the tertiary amine.

| Reaction Type | Reagent/Conditions | Expected Product on Furan Ring |

| Nitration | Acetyl nitrate, low temp. | 5-Nitro derivative |

| Bromination | Br₂ in dioxane | 5-Bromo derivative |

| Sulfonation | Pyridine-SO₃ complex | 5-Sulfonic acid derivative |

| Acylation | Acetic anhydride, mild Lewis acid | 5-Acetyl derivative |

| Ring-Opening | Aqueous acid (e.g., HCl) | 1,4-dicarbonyl compounds |

Analysis of Cleavage and Rearrangement Pathways Involving this compound

The C-N bonds in this compound, particularly the benzylic C-N bonds, are susceptible to cleavage and can participate in rearrangement reactions.

Cleavage Pathways: The N-benzyl group is a common protecting group for amines because it can be removed under various conditions. wikipedia.org

Hydrogenolysis: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) is a standard method for cleaving N-benzyl bonds.

Oxidative Cleavage: Reagents like ceric ammonium (B1175870) nitrate (CAN) can chemoselectively debenzylate N-benzyl tertiary amines to give the corresponding secondary amines. rsc.org

Photochemical Cleavage: The benzylic C-N bond can be broken photochemically, offering a mild method for deprotection or release of the amine. acs.orgresearchgate.net

Electrochemical Cleavage: Electrochemical oxidation provides a metal-free and oxidant-free method to selectively cleave the benzyl (B1604629) C-N bond. mdpi.com

Rearrangement Pathways: N-benzyl tertiary amines can undergo characteristic molecular rearrangements, which involve the migration of one of the groups attached to the nitrogen.

Stevens Rearrangement: This is a base-promoted slideshare.netnju.edu.cn-migration of a group (like benzyl) from the nitrogen atom to an adjacent carbon of another N-substituent. The reaction proceeds through an ylide intermediate. nih.gov

Aza-Wittig Rearrangement: This rearrangement can occur in N-benzyl amine derivatives, typically involving deprotonation alpha to the nitrogen followed by a slideshare.netnju.edu.cn- or slideshare.net-sigmatropic shift. The aza- slideshare.net-Wittig rearrangement is a thermally allowed concerted process. researchgate.netacs.orgnih.govchemistry-reaction.com For a molecule like this compound, this could potentially lead to the formation of new C-C bonds and rearranged amine structures.

| Pathway | Conditions/Reagents | Outcome |

| Cleavage | ||

| Hydrogenolysis | H₂, Pd/C | N-debenzylation |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | N-debenzylation |

| Photochemical Cleavage | UV light | N-debenzylation |

| Rearrangement | ||

| Stevens Rearrangement | Strong base | slideshare.netnju.edu.cn-migration of benzyl or furfuryl group |

| Aza-Wittig Rearrangement | Base, specific conditions | slideshare.netnju.edu.cn- or slideshare.net-sigmatropic shift |

Derivatization Strategies for the Creation of More Complex Molecular Architectures

The diverse reactivity of this compound provides multiple avenues for its derivatization into more complex molecules. These strategies can target the furan ring, the tertiary amine, or the entire molecular framework through cleavage and rearrangement.

Functionalization of the Furan Ring: Electrophilic substitution at the C5 position allows for the introduction of a wide range of functional groups (nitro, halo, acyl, etc.), which can then be used as handles for further synthetic transformations, such as cross-coupling reactions or nucleophilic substitutions.

Oxidative Ring Opening of Furan: A powerful strategy involves the oxidative conversion of the 2-substituted furan ring into a 4-oxo-2-alkenoic acid. This transformation unmasks a new set of functionalities that can be used in cyclization reactions, for instance, in the synthesis of macrocyclic compounds like macrosphelides. acs.org

Modification via the Amine Nitrogen: The formation of quaternary ammonium salts can be used to modify the molecule's properties or to generate ylides for subsequent rearrangement reactions (e.g., Stevens rearrangement) to build new carbon skeletons.

Cleavage and Re-functionalization: Selective debenzylation or de-furfurylation exposes a secondary amine. This newly formed secondary amine can then be re-functionalized through reactions with different electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to create a diverse library of analogues.

Skeletal Reorganization: Inducing molecular rearrangements like the aza-Wittig or Stevens rearrangements provides a sophisticated method to alter the core carbon framework of the molecule, leading to novel and structurally complex amine derivatives that would be difficult to access through other synthetic routes.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for N Benzyl N Furan 2 Ylmethyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of N-benzyl-N-(furan-2-ylmethyl)ethanamine in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic arrangement and molecular dynamics.

High-Resolution 1H and 13C NMR for Chemical Shift and Coupling Constant Analysis

High-resolution 1H (proton) and 13C (carbon-13) NMR spectra offer fundamental information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, distinct signals are expected for the protons of the benzyl (B1604629) ring, the furan (B31954) ring, the two methylene (B1212753) bridges (-CH₂-), and the terminal ethyl group (-CH₂CH₃). The approximate chemical shifts (δ) are predicted based on the electronic environment of the protons. Protons on the aromatic rings will appear in the downfield region (typically δ 7.2-7.4 for the phenyl group and δ 6.2-7.4 for the furan ring), while the aliphatic protons of the methylene and ethyl groups will be found in the upfield region. Spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (e.g., a triplet and a quartet for the ethyl group), which helps to confirm the connectivity.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon environments. Aromatic carbons of the benzyl and furan rings resonate at lower fields (δ 110-150 ppm) compared to the aliphatic carbons of the methylene and ethyl groups (δ 10-60 ppm). libretexts.org The specific chemical shifts are influenced by the electronegativity of adjacent atoms like nitrogen and oxygen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table contains predicted data based on established chemical shift values for similar functional groups.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Benzyl | Phenyl-H | ~7.2-7.4 | ~127-139 |

| Benzyl | N-CH₂ | ~3.6 | ~55-60 |

| Furan | Furyl-H (3,4,5) | ~6.2-7.4 | ~107-142 |

| Furan | N-CH₂ | ~3.7 | ~45-50 |

| Ethyl | N-CH₂ | ~2.5 | ~45-50 |

Application of Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity Determination

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete molecular structure. science.govsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would show correlations between the protons of the ethyl group (CH₂ and CH₃) and among the protons on the furan and benzyl rings, confirming their spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This technique allows for the definitive assignment of each carbon signal by linking it to its known proton signal. For instance, the proton signal at ~3.6 ppm would correlate with the benzyl N-CH₂ carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This provides critical insights into the three-dimensional structure and preferred conformation of the molecule. NOESY could reveal spatial proximity between the protons of the benzyl group and those of the furan-ylmethyl group, helping to define their relative orientation around the central nitrogen atom.

Dynamic NMR Studies for the Investigation of Conformational Dynamics and Rotational Barriers

The this compound molecule may exhibit conformational dynamics, such as restricted rotation around the C-N bonds, due to steric hindrance. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can be used to investigate these processes. At lower temperatures, the rotation may slow down sufficiently on the NMR timescale, leading to the appearance of separate signals for each conformer. By analyzing the changes in the spectra with temperature, it is possible to determine the thermodynamic parameters and the energy barriers for these rotational processes. While detailed studies have evinced a hindered rotational equilibrium in the related compound N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), similar principles of dynamic NMR would apply to the investigation of the ethanamine derivative. javeriana.edu.coscielo.brresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands corresponding to the different bonds in the molecule. Key expected bands include:

C-H stretching vibrations for the aromatic (furan and phenyl) rings, typically above 3000 cm⁻¹.

C-H stretching vibrations for the aliphatic (methylene and ethyl) groups, just below 3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings, in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations for the tertiary amine, in the 1000-1250 cm⁻¹ region.

C-O-C asymmetric stretching of the furan ring, around 1250 cm⁻¹. globalresearchonline.net

Raman Spectroscopy : Raman spectroscopy would complement the IR data, often showing strong signals for symmetric vibrations and non-polar bonds. The symmetric "breathing" modes of the aromatic rings would be particularly prominent in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition and molecular formula of this compound (C₁₄H₁₇NO).

Tandem Mass Spectrometry (MS/MS) : In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:

Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines.

Benzylic cleavage : The most prominent fragmentation would be the cleavage of the benzyl-nitrogen bond to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

Formation of the furfuryl cation (C₅H₅O⁺) at m/z 81.

Analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule. nih.gov

X-ray Crystallography for the Determination of Solid-State Molecular Structure, Absolute Configuration, and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information.

The analysis would yield:

Molecular Structure : Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Conformation : The exact conformation of the molecule as it exists in the crystal lattice.

Stereochemistry : If the molecule is chiral, the absolute configuration can be determined.

Intermolecular Interactions : Details of how the molecules pack together in the crystal, including any non-covalent interactions such as van der Waals forces or C-H···π interactions, which dictate the crystal's properties.

Currently, there are no published crystal structures for this compound in crystallographic databases.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Probing Stereochemical Properties (if chiral derivatives are synthesized or induced)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. For derivatives of this compound that possess chirality—either through the introduction of a stereocenter, axial chirality, or planar chirality—these methods are powerful tools for elucidating their three-dimensional structure in solution. wikipedia.orgtheseus.fi The primary techniques in this category are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Theoretical Framework

This compound itself is achiral and thus optically inactive. To apply chiroptical methods, a chiral derivative must be synthesized. For instance, introducing a methyl group on the α-carbon of the ethyl moiety would create a stereocenter, resulting in the chiral enantiomers (R)- and (S)-N-benzyl-N-(1-(furan-2-yl)propan-2-yl)amine.

Once a chiral molecule is present, its chiroptical response is governed by the rotational strength, a quantity that depends on both the electric and magnetic dipole transition moments of an electronic or vibrational transition. wikipedia.orgnih.gov Enantiomers will produce spectra that are mirror images of each other, a defining characteristic used for their identification and analysis.

Application in Stereochemical Assignment

A primary application of chiroptical spectroscopy is the determination of the absolute configuration of a newly synthesized chiral molecule. This is typically achieved by comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer).

The process involves:

Quantum Chemical Calculations: For each stable conformer, the ECD or VCD spectrum is calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). wikipedia.orgglobalresearchonline.netnih.gov

Spectral Comparison: The calculated spectrum for the chosen absolute configuration is compared to the experimental spectrum. A good match confirms the absolute configuration of the synthesized sample.

Hypothetical VCD Analysis of a Chiral Derivative

Vibrational Circular Dichroism (VCD) is particularly powerful as it is sensitive to the mutual orientation of different functional groups within a molecule, providing detailed 3D structural information. wikipedia.org Consider the hypothetical chiral derivative, (R)- and (S)-N-benzyl-N-(furan-2-ylmethyl)-1-phenylethanamine. A VCD analysis would yield distinct spectra for each enantiomer.

The table below presents hypothetical, yet scientifically plausible, VCD data for prominent vibrational modes of these enantiomers. The key feature is the sign inversion of the differential absorption (ΔA) for each vibrational band, which is characteristic of enantiomeric pairs.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | (R)-Enantiomer ΔA (x 10⁻⁵) | (S)-Enantiomer ΔA (x 10⁻⁵) |

| 2975 | C-H Asymmetric Stretch (CH₃) | +1.5 | -1.5 |

| 1495 | Phenyl Ring C=C Stretch | -2.8 | +2.8 |

| 1370 | C-H Bend | +3.2 | -3.2 |

| 1150 | C-N Stretch | +0.9 | -0.9 |

| 1075 | Furan Ring Breathing | -1.7 | +1.7 |

Note: This data is illustrative and represents the type of results expected from a VCD experiment on a hypothetical chiral derivative. ΔA denotes the differential absorbance (A_L - A_R).

In this hypothetical scenario, the positive VCD signal at 1370 cm⁻¹ and the negative signal at 1495 cm⁻¹ could serve as a unique spectroscopic signature for the (R)-enantiomer. The unambiguous assignment of the absolute configuration would be confirmed if a DFT calculation for the (R)-enantiomer successfully reproduces this spectral pattern. nih.gov This approach is a robust alternative to X-ray crystallography, especially for non-crystalline samples. mdpi.com

Computational and Theoretical Investigations into N Benzyl N Furan 2 Ylmethyl Ethanamine

Conformational Analysis and Potential Energy Surface Exploration through Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule. They are much faster than quantum mechanical methods and are therefore ideal for exploring the vast conformational space of flexible molecules. A systematic search of the potential energy surface using MM can identify a large number of possible low-energy conformers.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time. An MD simulation of N-benzyl-N-(furan-2-ylmethyl)ethanamine would provide insight into its dynamic behavior, showing how it transitions between different conformations in solution.

| Rotatable Bond | Description | Expected Influence on Conformation |

|---|---|---|

| Phenyl-CH₂ | Rotation of the benzyl (B1604629) group | Affects the orientation of the phenyl ring relative to the rest of the molecule. |

| CH₂-N | Rotation around the benzyl-nitrogen bond | A primary determinant of the overall molecular shape. |

| N-CH₂ (furfuryl) | Rotation around the nitrogen-furfuryl bond | Another primary determinant of the molecular conformation. |

| CH₂-Furan | Rotation of the furan (B31954) ring | Affects the orientation of the furan ring. |

| N-CH₂ (ethyl) | Rotation around the nitrogen-ethyl bond | Influences the position of the ethyl group. |

Theoretical Prediction of Reactivity and Mechanistic Pathways for this compound

Computational chemistry can also be used to predict the reactivity of a molecule and to explore the mechanisms of its potential reactions.

To understand a chemical reaction at the molecular level, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction.

For this compound, there are several potential reactions that could be studied computationally:

N-Alkylation or N-Acylation: The lone pair on the nitrogen atom makes it a nucleophile. Computational studies could model the reaction with an electrophile, such as an alkyl halide or an acyl chloride, to determine the activation energy for the formation of a quaternary ammonium (B1175870) salt or an amide, respectively.

Reactions of the Furan Ring: The furan ring can participate in various reactions, including electrophilic aromatic substitution and cycloadditions. growingscience.com DFT calculations could be used to explore the transition states and energy barriers for these reactions, providing insight into the regioselectivity and stereoselectivity. For instance, theoretical studies on other furan derivatives have been used to elucidate the mechanisms of cycloaddition reactions. growingscience.com

Currently, there is a lack of published research detailing the theoretical prediction of reactivity and mechanistic pathways specifically for this compound. Such studies would be invaluable for understanding its chemical behavior and for designing new synthetic routes or applications.

Application of Frontier Molecular Orbital (FMO) Theory to Understand Reactivity Preferences

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity of molecules. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netbeilstein-journals.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). beilstein-journals.orgirjweb.com

For this compound, the HOMO is expected to be located primarily on the electron-rich regions of the molecule. These include the lone pair of the tertiary nitrogen atom and the π-electron systems of the furan and benzyl rings, which can act as nucleophilic centers. irjweb.comresearchgate.net The LUMO, conversely, would be distributed over the anti-bonding orbitals of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. irjweb.com A small energy gap generally signifies that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large HOMO-LUMO gap implies higher stability and lower chemical reactivity. irjweb.com

In Silico Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides reliable methods for predicting the spectroscopic properties of molecules, which can aid in their identification and structural characterization. DFT calculations are commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

The ¹H and ¹³C NMR spectra for this compound can be predicted using computational approaches like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Although experimental spectra for this specific compound are not published, expected chemical shift values can be estimated based on data from closely related structures, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, and standard chemical shift ranges for its functional groups. researchgate.netorganicchemistrydata.orgorganicchemistrydata.org The presence of distinct electronic environments—the benzyl ring, the furan ring, and the N-ethyl group—would result in a characteristic set of signals.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Notes |

| Ethyl (-CH₂CH₃) | 1.0 - 1.2 | Triplet, due to coupling with adjacent -CH₂- group. |

| Ethyl (-CH₂CH₃) | 2.5 - 2.7 | Quartet, due to coupling with methyl group. |

| Benzyl Methylene (B1212753) (-CH₂-Ph) | 3.6 - 3.8 | Singlet. |

| Furfuryl Methylene (-CH₂-Furan) | 3.7 - 3.9 | Singlet. |

| Furan H3, H4 | 6.1 - 6.4 | Doublets or multiplets. Based on furan derivatives. researchgate.net |

| Furan H5 | 7.3 - 7.5 | Doublet or multiplet. Based on furan derivatives. researchgate.net |

| Benzyl Aromatic (Ph) | 7.2 - 7.4 | Multiplet for the five protons of the phenyl ring. |

Note: Predicted values are estimates based on analogous compounds and general principles. Actual values may vary.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) | Notes |

| Ethyl (-CH₂C H₃) | 11 - 15 | |

| Ethyl (-C H₂CH₃) | 45 - 50 | |

| Furfuryl Methylene (C H₂-Furan) | 48 - 53 | Based on acetamide (B32628) analogue. researchgate.net |

| Benzyl Methylene (C H₂-Ph) | 55 - 60 | |

| Furan C3, C4 | 107 - 111 | Based on acetamide analogue. researchgate.net |

| Benzyl Aromatic (Ph) | 127 - 129 | Multiple signals for ortho, meta, and para carbons. |

| Benzyl Aromatic (Ph, ipso) | 138 - 140 | Quaternary carbon attached to the methylene group. |

| Furan C5 | 141 - 143 | Based on acetamide analogue. researchgate.net |

| Furan C2 (ipso) | 152 - 155 | Quaternary carbon attached to the methylene group. |

Note: Predicted values are estimates based on analogous compounds and general principles. Actual values may vary.

Predicted IR Frequencies

The vibrational frequencies in an IR spectrum correspond to the stretching and bending of specific chemical bonds. DFT calculations can predict these frequencies, which are useful for identifying functional groups within a molecule. malayajournal.org The predicted IR spectrum for this compound would show characteristic absorption bands for its aromatic, furan, and aliphatic C-H bonds, as well as C-N and furan C-O bonds.

Interactive Table: Predicted Characteristic IR Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3050 - 3100 | Benzyl Ring |

| C-H Stretch (Furan) | 3110 - 3140 | Furan Ring openaccesspub.org |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Ethyl and Methylene groups |

| C=C Stretch (Aromatic) | 1580 - 1610 | Benzyl Ring scielo.br |

| C=C Stretch (Furan) | 1500 - 1510 | Furan Ring scielo.br |

| C-N Stretch | 1140 - 1180 | Tertiary Amine scielo.br |

| C-O-C Stretch (Furan) | 1010 - 1080 | Furan Ring Ether |

Note: Predicted values are based on computational studies of analogous compounds. openaccesspub.orgscielo.br Actual experimental values may differ.

N Benzyl N Furan 2 Ylmethyl Ethanamine As a Synthon in Advanced Chemical Synthesis

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

The furan (B31954) ring within N-benzyl-N-(furan-2-ylmethyl)ethanamine is a key functional group that can be chemically transformed to generate a variety of other heterocyclic systems. numberanalytics.comcolab.ws The furan moiety can be considered a masked 1,4-dicarbonyl compound, which can be revealed under specific reaction conditions to participate in cyclization reactions.

One of the primary applications of furan derivatives in synthetic chemistry is their conversion into other heterocycles containing oxygen, nitrogen, sulfur, or selenium. colab.ws For instance, the furan ring can undergo Diels-Alder reactions, acting as the diene component, to form bicyclic adducts which can be further manipulated. numberanalytics.comucl.ac.uk These reactions provide a powerful tool for the stereoselective synthesis of complex polycyclic systems.

Furthermore, the furan nucleus can be a starting point for the synthesis of furan-containing alkaloids and other nitrogen-containing heterocycles. numberanalytics.com The synthesis of N-benzyl-N-(furan-2-ylmethyl)acetamide from the parent amine, N-benzyl-1-(furan-2-yl)methanamine, has been achieved with high yields (up to 97%) through acylation with acetic anhydride. scielo.br This transformation demonstrates the accessibility of amide derivatives which can serve as intermediates for further synthetic elaborations.

A notable multicomponent reaction, termed the Furan-Thiol-Amine (FuTine) reaction, utilizes a furan-based electrophile to generate stable pyrrole (B145914) heterocycles by reacting with a thiol and an amine. researchgate.net This reaction proceeds through the oxidation of the furan to generate cis-2-butene-1,4-dial, which then reacts sequentially with the thiol and amine to form the pyrrole ring. researchgate.net While this specific reaction has been demonstrated on other furan-containing molecules, the principle could be extended to derivatives of this compound for the synthesis of complex pyrrole-containing structures.

The following table provides examples of transformations of furan derivatives into other heterocyclic systems, illustrating the potential synthetic pathways for this compound.

| Starting Material Class | Reagents/Conditions | Product Heterocycle | Ref |

| Furan | Diels-Alder reaction | Bicyclic adducts | numberanalytics.comucl.ac.uk |

| Furan | Oxidation, then reaction with thiol and amine (FuTine reaction) | Pyrrole | researchgate.net |

| Furan | Various cyclization reactions | Furan-containing alkaloids | numberanalytics.com |

| N-benzyl-1-(furan-2-yl)methanamine | Acetic anhydride | N-benzyl-N-(furan-2-ylmethyl)acetamide | scielo.br |

Exploration of this compound and its Derivatives as Ligands in Coordination Chemistry and Catalysis Research

The nitrogen and oxygen atoms within this compound and its derivatives can act as coordination sites for metal ions, making them potential ligands in coordination chemistry and catalysis. The presence of both "hard" (oxygen) and "soft" (nitrogen) donor atoms allows for the formation of stable complexes with a variety of transition metals.

Imines derived from furan-containing amines have been shown to be effective ligands. researchgate.net For example, Schiff bases prepared from the condensation of furfurylamine (B118560) with aldehydes can form complexes with metals like silver. researchgate.net This suggests that derivatives of this compound could be readily converted into Schiff base ligands for similar applications.

The catalytic activity of metal complexes is highly dependent on the ligand environment. Furan-based ligands have been utilized in various catalytic reactions. For instance, palladium-catalyzed reactions are a common method for synthesizing various heterocyclic compounds, and furan derivatives can be employed in these processes. researchgate.net Ruthenium catalysts have also been used for the reductive amination of furan-based compounds. researchgate.net

While direct studies on the catalytic applications of this compound complexes are not extensively reported, the broader field of furan-based ligands in catalysis provides a strong indication of their potential. For example, cobalt and platinum-doped ZSM-5 catalysts have been used for the conversion of furfural (B47365) to γ-valerolactone (GVL), with the catalyst's acidic properties playing a crucial role. mdpi.com This highlights the potential for tuning the electronic and steric properties of ligands like this compound to influence the outcome of catalytic reactions.

The following table summarizes some catalytic applications of furan-based compounds and related amine ligands.

| Catalyst/Ligand System | Reaction | Product | Ref |

| Palladium complexes | Heterocycle synthesis | Various heterocyclic compounds | researchgate.net |

| Ruthenium/Carbon | Reductive amination of furfural | Furfurylamine | researchgate.net |

| Co- and Pt-doped/ZSM-5 | Conversion of furfural | γ-Valerolactone (GVL) | mdpi.com |

| Schiff bases from furfurylamine | Metal complex formation | Silver complexes | researchgate.net |

Potential as a Monomer or Building Block in the Development of Specialty Polymers and Materials

The bifunctional nature of this compound, possessing both a reactive furan ring and a tertiary amine, suggests its potential as a monomer or building block for the synthesis of specialty polymers and materials. The furan moiety can participate in polymerization reactions, while the amine group can be used to introduce specific functionalities or to influence the polymer's properties.

Furan-based polymers have attracted considerable interest due to their potential applications in materials science. nih.gov The furan ring can be polymerized through various mechanisms, including ring-opening polymerization and Diels-Alder polymerization. The latter is particularly interesting as it can lead to the formation of thermoreversible polymers.

While there is no direct evidence of this compound being used as a monomer, related furan derivatives have been successfully polymerized. The carboxamide moiety, which can be introduced to the parent amine, is a fundamental building block of polyamides, a major class of synthetic polymers. scielo.br

Furthermore, the development of polymers from biomass-derived furan compounds is a growing area of research. mdpi.com This aligns with the principles of green chemistry and sustainable materials development. The ability to modify the structure of this compound, for example by introducing polymerizable groups or by altering the substituents on the benzyl (B1604629) or furan rings, offers a route to tailor the properties of the resulting polymers for specific applications.

Application as a Core Scaffold for Rational Design in Chemical Biology and Chemical Probe Development (Focus on synthetic accessibility and design principles)

The structure of this compound provides a versatile scaffold for the rational design of molecules with potential applications in chemical biology and as chemical probes. The synthetic accessibility of this compound and its derivatives allows for the systematic modification of its structure to explore structure-activity relationships.

The furan ring is a common motif in biologically active compounds and natural products. numberanalytics.comresearchgate.net Its presence in the scaffold provides a starting point for the design of molecules that can interact with biological targets. The benzyl group can also be readily modified to introduce various substituents, which can influence the molecule's steric and electronic properties, as well as its lipophilicity and ability to form hydrogen bonds.

The tertiary amine can be a key pharmacophore, or it can serve as a handle for attaching other functional groups, such as fluorescent tags or affinity labels, which are essential for the development of chemical probes. The synthesis of amide derivatives, as previously mentioned, is a straightforward way to introduce further diversity and functionality to the scaffold. scielo.br

The principles of rational drug design can be applied to this scaffold by systematically varying the substituents on the aromatic and heterocyclic rings and by modifying the linker between them. For example, the introduction of fluorine atoms, a common strategy in medicinal chemistry, can be used to modulate the metabolic stability and bioavailability of the resulting compounds.

The FuTine multicomponent reaction, which allows for the chemoselective modification of furan-containing molecules, could be a powerful tool for the late-stage diversification of libraries of compounds based on the this compound scaffold. researchgate.net This would enable the rapid generation of a wide range of analogues for biological screening.

Future Directions and Emerging Research Trajectories for N Benzyl N Furan 2 Ylmethyl Ethanamine

Development of Innovative and Atom-Economical Synthetic Methodologies

The synthesis of tertiary amines is a cornerstone of organic chemistry, and the development of green and efficient methods is a continuous goal. While the synthesis of the related precursor, N-benzyl-1-(furan-2-yl)methanamine, has been achieved through methods like microwave-assisted reaction of furfuraldehyde and benzylamine followed by reduction, future research will likely focus on more direct and atom-economical routes to the target tertiary amine. scielo.br

Atom economy is a principle of green chemistry that measures the efficiency of a chemical process by how many atoms from the reactants are incorporated into the final desired product. Traditional multi-step syntheses often have poor atom economy due to the formation of stoichiometric byproducts. Future synthetic strategies for N-benzyl-N-(furan-2-ylmethyl)ethanamine should aim to maximize this efficiency.

Promising research avenues include:

Reductive Amination: A one-pot reaction involving furfural (B47365), benzylamine, and acetaldehyde (or a suitable C2 source) under reductive conditions could provide a highly convergent and atom-economical route.

"Borrowing Hydrogen" Catalysis: This elegant strategy uses a catalyst to temporarily "borrow" hydrogen from an alcohol (e.g., ethanol), which then reacts with an amine, with the hydrogen being returned at the end of the catalytic cycle to form the final product and water as the only byproduct. organic-chemistry.org Applying this to N-benzyl-1-(furan-2-yl)methanamine and ethanol (B145695) would represent a highly efficient N-alkylation method.

Direct C-H Activation: Catalytic functionalization of the C-H bonds of a precursor like N-benzyl-N-methyl-N-(furan-2-ylmethyl)amine, while challenging, would be a cutting-edge approach to introduce the ethyl group.

| Methodology | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Multi-step Synthesis (e.g., N-alkylation of secondary amine) | Sequential reaction steps with intermediate isolation. | Well-established, reliable. | Improving yields, reducing waste in existing steps. |

| One-Pot Reductive Amination | Combination of multiple reaction steps without isolating intermediates. | Improved efficiency, reduced solvent use and waste. | Catalyst development, optimization of reaction conditions. |

| "Borrowing Hydrogen" Catalysis | Uses alcohols as alkylating agents, generating water as the main byproduct. | High atom economy, environmentally benign. | Design of robust and selective catalysts (e.g., based on Mn, Ru, Ir). organic-chemistry.org |

Unveiling Novel Reactivity Modes and Highly Selective Transformations

The unique combination of a furan (B31954) ring and a benzylamine scaffold within one molecule presents an intriguing platform for exploring novel reactivity. acs.orgresearchgate.net The furan ring can act as a diene in cycloaddition reactions, an aromatic system for electrophilic substitution, or a precursor to 1,4-dicarbonyl compounds through ring-opening. acs.orgpharmaguideline.com Simultaneously, the benzyl (B1604629) group offers benzylic C-H bonds that are amenable to functionalization via radical or transition-metal-catalyzed pathways. researchgate.netresearchgate.net

Future research should focus on selectively activating one of these functionalities while the other remains intact, or on developing tandem reactions that engage both parts of the molecule.

Key research trajectories include:

Selective Furan Transformations: Investigating Diels-Alder reactions where this compound acts as the diene could lead to complex oxabicyclic structures. acs.org The directing effect of the aminomethyl substituent on electrophilic substitution at the furan ring is another area ripe for exploration.

Benzylic C-H Functionalization: The development of catalytic systems for the selective oxidation, arylation, or alkylation of the benzylic C-H bond would provide a direct route to more complex derivatives without requiring pre-functionalization. researchgate.net

Dual-Functionality Reactions: Designing transformations where both the furan and benzyl moieties participate sequentially or concertedly would unlock novel synthetic pathways. For instance, an intramolecular cyclization initiated by a reaction on one group could terminate on the other, leading to novel heterocyclic systems.

| Reactive Site | Transformation Type | Potential Reagents/Catalysts | Expected Product Class |

|---|---|---|---|

| Furan Ring (Diene) | [4+2] Diels-Alder Cycloaddition | Maleimides, acrylates, other dienophiles | Oxabicyclo[2.2.1]heptane derivatives |

| Furan Ring (Aromatic) | Electrophilic Substitution (e.g., Vilsmeier-Haack) | POCl₃, DMF | 5-Formyl-furan derivatives |

| Benzylic C-H | C-H Activation/Arylation | Pd, Ru, or Rh catalysts; aryl halides | α-Aryl benzylamine derivatives |

Integration into Cutting-Edge Materials Science and Supramolecular Chemistry Applications

While specific applications for this compound in materials science have not been reported, its structure suggests several potential uses. Furan-containing compounds are valuable building blocks for polymers and functional materials, in part due to the reversibility of the furan-maleimide Diels-Alder reaction, which can be used to create self-healing materials. researchgate.net

Future research could explore its utility as:

A Monomer for Polymer Synthesis: The furan moiety could be used for Diels-Alder polymerization. The tertiary amine functionality could provide sites for cross-linking, quaternization to introduce charge, or coordination with metal ions.

A Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom and the oxygen of the furan ring could act as a bidentate ligand for the construction of novel coordination complexes and polymers with interesting catalytic or photophysical properties.

A Building Block for Bioactive Materials: Furan derivatives have a wide range of biological activities. ijabbr.comorientjchem.org The title compound could be incorporated into larger structures or polymers to develop materials with antimicrobial or other biomedical applications. researchgate.net A related compound, N-benzyl-2-(dodecylthio)-N-(2-(dodecylthio)ethyl)ethanamine, has been synthesized and used as a ligand for atom transfer radical polymerization (ATRP), suggesting a potential role for similar amine structures in polymer chemistry. researchgate.net

Harnessing Advanced Computational and Machine Learning Approaches for Deeper Mechanistic Understanding and Property Prediction

Advanced computational tools are invaluable for predicting molecular properties and understanding reaction mechanisms, thereby guiding experimental work.

Density Functional Theory (DFT) Calculations: DFT studies have been successfully applied to the closely related N-benzyl-N-(furan-2-ylmethyl)acetamide to understand its conformational behavior, rotational equilibria, and spectroscopic properties. scielo.brscielo.brresearchgate.netscienceopen.com Similar in-depth computational analysis of this compound would provide crucial insights into its three-dimensional structure, electronic properties, and the relative reactivity of its different sites. This can help rationalize observed reactivity and predict the outcomes of yet-to-be-tested reactions. scienceopen.com

Machine Learning (ML) and AI: The burgeoning field of machine learning offers powerful tools for property prediction. arxiv.org ML models can be trained on datasets of known furan-containing compounds or tertiary amines to predict properties of new molecules like the title compound. osti.govnih.gov Future work could involve:

Developing Quantitative Structure-Property Relationship (QSPR) models to predict physical properties like boiling point, solubility, or chromatographic retention times.

Training ML algorithms to predict reactivity, such as identifying the most likely site of attack for a given reagent. friedler.net

Using generative models to propose novel derivatives of this compound with optimized properties for specific applications, such as improved biological activity or material performance. mdpi.com

| Approach | Objective | Key Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Conformational analysis and mechanistic studies. | Stable conformers, rotational energy barriers, reaction pathways, transition state energies. scielo.brscienceopen.com |

| Machine Learning (QSPR) | Prediction of physical and chemical properties. | Predicted solubility, toxicity, reactivity, potential bioactivity. osti.govnih.gov |

| Generative AI Models | In silico design of new derivatives. | Novel molecular structures with desired target properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-N-(furan-2-ylmethyl)ethanamine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination or alkylation of benzylamine with furan-2-ylmethyl halides. For example, evidence from a related cyclobutanamine derivative shows that starting with N-benzyl-N-(furan-2-ylmethyl)amine and employing multi-step alkylation under inert conditions (e.g., argon) yields the target compound . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity .

Q. What safety protocols are critical when handling N-benzyl-N-(furan-2-ylmethyl)ethanamine?

- Methodological Answer : While direct safety data for this compound is limited, analogous secondary amines (e.g., 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine) require strict precautions:

- Use fume hoods to avoid inhalation (H333 hazard) .

- Wear nitrile gloves and chemical-resistant lab coats (P264+P280+P305+P351+P338 safety protocols) .

- Store in airtight containers away from moisture and oxidizers .

Q. How is N-benzyl-N-(furan-2-ylmethyl)ethanamine characterized structurally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve signals for benzyl (δ 7.2–7.4 ppm), furan (δ 6.1–6.3 ppm), and ethanamine (δ 2.5–3.5 ppm) groups . 2D experiments (HSQC, HMBC) confirm connectivity .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z calculated for C14H17NO: 215.13) .

Advanced Research Questions

Q. How can conformational dynamics of N-benzyl-N-(furan-2-ylmethyl)ethanamine be analyzed experimentally and computationally?

- Methodological Answer :

- Experimental : Variable-temperature NMR in CDCl3 detects hindered rotational equilibria (e.g., cis-trans isomerism) by observing signal splitting or broadening .

- Computational : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts energy barriers for rotation and optimizes stable conformers .

Q. How do structural modifications (e.g., substituents on the furan or benzyl group) alter biological activity?

- Methodological Answer :

- SAR Studies : Compare derivatives like N-(4-ethylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide or carbazole-containing analogs .

- Assays : Test binding affinities to cancer-related proteins (e.g., kinase inhibition assays) and correlate with substituent electronegativity or steric bulk .

- Data Analysis : Use multivariate regression to identify key structural descriptors (e.g., Hammett σ values) linked to activity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound class?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, academic databases) and apply statistical tools (e.g., Cohen’s d) to assess effect sizes .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, IC50 protocols) to minimize variability .

- Computational Validation : Molecular docking (AutoDock Vina) verifies if reported activities align with predicted target interactions .

Q. How can reaction pathways for N-benzyl-N-(furan-2-ylmethyl)ethanamine derivatives be optimized for scale-up?

- Methodological Answer :

- Catalysis : Screen transition-metal catalysts (e.g., Pd/C for hydrogenation) to improve yield in reductive amination .

- Solvent Optimization : Test polar aprotic solvents (DMF, acetonitrile) vs. non-polar (toluene) to balance reaction rate and byproduct formation .

- Process Monitoring : Use in-situ FTIR or HPLC to track intermediates and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.